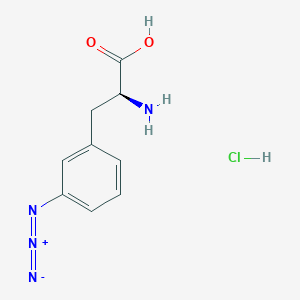
Azide-phenylalanine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azide-phenylalanine (hydrochloride) is a non-natural amino acid that contains an azide group. This compound is often used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is also utilized as a vibrational reporter to study protein environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azide-phenylalanine (hydrochloride) can be synthesized through various methods. One common approach involves the introduction of an azide group to phenylalanine. This can be achieved by reacting phenylalanine with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically requires a catalyst such as copper(I) bromide to facilitate the azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of azide-phenylalanine (hydrochloride) often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Azide-phenylalanine (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenylalanine molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Common Reagents and Conditions
Copper(I) Bromide: Used as a catalyst in azide-alkyne cycloaddition reactions.
Lithium Aluminum Hydride: Used as a reducing agent to convert azides to amines.
Dimethyl Sulfoxide (DMSO): Common solvent for nucleophilic substitution reactions
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
Azide-phenylalanine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules through azide-alkyne cycloaddition reactions
Medicine: Utilized in drug discovery to develop new pharmaceuticals by modifying protein structures.
Industry: Employed in the synthesis of various heterocyclic compounds and materials science.
Mecanismo De Acción
The mechanism of action of azide-phenylalanine (hydrochloride) involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. This property makes it a valuable tool for bioconjugation and the study of molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Azido-L-phenylalanine: Another azide-containing phenylalanine derivative used in similar applications.
p-Propargyloxy-L-phenylalanine: Contains an alkyne group and is used in conjunction with azide-phenylalanine for click chemistry.
Uniqueness
Azide-phenylalanine (hydrochloride) is unique due to its high efficiency in click chemistry reactions and its ability to serve as a vibrational reporter. Its azide group provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H11ClN4O2 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-azidophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 |
Clave InChI |
JLAUMXKZFHUSPQ-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
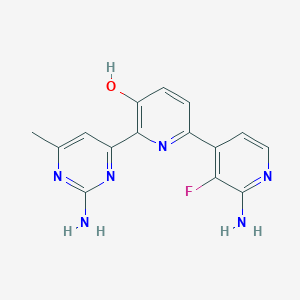
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
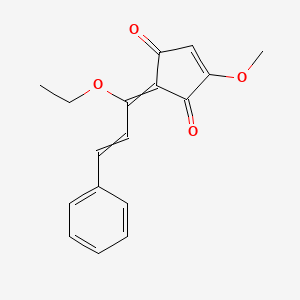
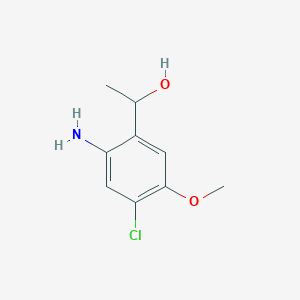
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
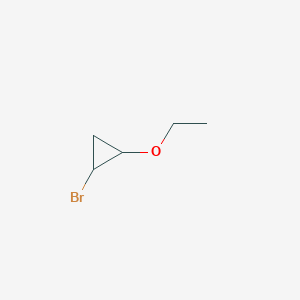
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
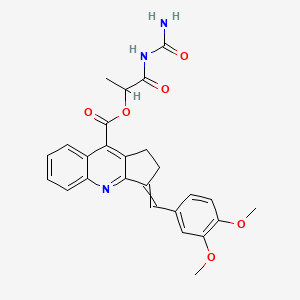



![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
